molecular formula C6H8N2O2 B1295909 tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 5768-79-6

tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No.: B1295909
CAS No.: 5768-79-6
M. Wt: 140.14 g/mol
InChI Key: CLHGAFMJSNFVRM-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One practical route to synthesize tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves the N–H functionalization of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is advantageous as it is free of work-up and does not require column chromatography.

Industrial Production Methods: Industrial production methods for this compound typically involve the cyclocondensation of pyrrole-2-carboxylic acid derivatives with carbonyldiimidazole under controlled conditions. The use of microwave-assisted synthesis can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or imidazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its specific ring fusion and the presence of both pyrrole and imidazole rings, which confer distinct chemical and biological properties. Its versatility in synthetic chemistry and potential in medicinal applications make it a valuable compound for further research and development.

Properties

IUPAC Name

5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHGAFMJSNFVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-79-6
Record name 5768-79-6
Source DTP/NCI
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Record name hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione
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Record name 1,2-Pyrrolidinedicarboximide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione relate to its activity as a serotonin 5-HT1A receptor agonist?

A: Research indicates that modifications to the this compound scaffold significantly impact its binding affinity, selectivity, and functional activity towards the serotonin 5-HT1A receptor. For instance, incorporating specific substituents like a 2-(2-ethoxyphenoxy)ethyl group at a particular position within the molecule led to the development of compound 19, a high-affinity and potent 5-HT1A receptor agonist. [] Further studies explored replacing the piperazine ring present in earlier derivatives with alternative structures, resulting in compound 26. This non-piperazine derivative also demonstrated high affinity and potency for the 5-HT1A receptor. [] These findings highlight the importance of structure-activity relationship studies in optimizing the pharmacological profile of these compounds for potential therapeutic applications.

Q2: What preclinical evidence supports the potential use of this compound derivatives as analgesics?

A: Compound 19, a this compound derivative, demonstrated significant antinociceptive effects in the mouse intradermal formalin test, a preclinical model of pain. [] Administering compound 19 effectively reduced pain behaviors in both the early and late phases of the formalin test. Furthermore, the analgesic effect was reversed by WAY-100635, a selective 5-HT1A receptor antagonist, suggesting that the observed pain relief is mediated through the activation of 5-HT1A receptors. These findings provide compelling preclinical evidence for the potential therapeutic use of this compound derivatives as analgesics.

Q3: How stable is compound 19 and what is its metabolic profile?

A: In vitro pharmacokinetic studies revealed that compound 19 exhibits good metabolic stability in human liver microsomes, with a half-life (t1/2) of approximately 3 hours and an intrinsic clearance rate (CLint) of 3.5 mL/min/kg at a concentration of 5 μM. [] Additionally, it displayed a low level of protein binding (25% at 5 μM). This data suggests favorable metabolic properties for potential therapeutic development.

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